[3-(2-Fluorophenyl)propyl]amine hydrochloride
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNFLXZXNPKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
This is the most common and versatile method for preparing this compound. It involves the condensation of 3-(2-fluorophenyl)propionaldehyde with ammonia or a primary amine, followed by reduction of the resulting imine or iminium intermediate.
- Starting Materials: 3-(2-Fluorophenyl)propionaldehyde, ammonia or primary amine
- Reducing Agents: Sodium borohydride, sodium cyanoborohydride, or lithium aluminum hydride
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol
- Reaction Conditions: Typically carried out at 0–25 °C to room temperature, with stirring for several hours
- Workup: Acidification with hydrochloric acid to form the hydrochloride salt, followed by crystallization
Example from Patent Literature:
A synthetic route for related fluorophenyl amines involves the reductive amination of aldehydes with formaldehyde and sodium borohydride in an alcoholic solvent, followed by acidification with hydrochloric acid to yield the amine hydrochloride salt with high purity and yields around 74–80%.
Nucleophilic Substitution of Halides
Another approach involves reacting 3-(2-fluorophenyl)propyl halides (chlorides or bromides) with ammonia or amines under reflux in anhydrous conditions.
- Starting Materials: 3-(2-Fluorophenyl)propyl chloride or bromide
- Nucleophile: Ammonia or primary amine
- Reaction Conditions: Reflux at 60–80 °C in anhydrous solvents like ethanol or acetonitrile
- Outcome: Direct substitution of the halide by the amine group
- Workup: Conversion to hydrochloride salt by treatment with HCl
This method is noted for its straightforwardness but may require careful control of reaction time and temperature to minimize side reactions.
Reduction of Nitriles or Imines
Reduction of nitrile precursors or imines derived from 3-(2-fluorophenyl)propyl intermediates is another viable synthetic route.
- Starting Materials: 3-(2-Fluorophenyl)propionitrile or imine derivatives
- Reducing Agents: Lithium aluminum hydride (LAH), diisobutylaluminum hydride (DIBAL-H)
- Solvents: Ether solvents such as THF or diethyl ether, although some processes avoid ethers to reduce by-products
- Reaction Conditions: Typically performed at 0 °C to room temperature under inert atmosphere
- Workup: Acidification and crystallization as hydrochloride salt
This method is effective but requires careful handling due to the reactivity of the reducing agents and potential hazards.
Reaction Conditions and Optimization
| Method | Starting Material | Reducing Agent / Reagent | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | 3-(2-Fluorophenyl)propionaldehyde | NaBH4, NaCNBH3, or LAH | Ethanol, THF, DMF | 0–25 °C | 74–80 | High selectivity; mild conditions; requires acidification to form hydrochloride salt |
| Nucleophilic Substitution | 3-(2-Fluorophenyl)propyl chloride | Ammonia or primary amine | Anhydrous ethanol or acetonitrile | 60–80 °C (reflux) | Moderate | Straightforward; risk of side reactions; requires anhydrous conditions |
| Reduction of Nitriles | 3-(2-Fluorophenyl)propionitrile | LAH, DIBAL-H | THF, ether (avoid in some methods) | 0 °C to RT | Variable | Efficient but hazardous reagents; ether solvents may form by-products; inert atmosphere needed |
Research Findings and Industrial Relevance
- Purity and By-product Control: Industrial processes emphasize avoiding ether solvents during reduction steps to minimize impurity formation, especially during scale-up.
- Catalytic Hydrogenation: Metal catalysts like palladium on charcoal or platinum oxide can be used for nitrile reductions, with hydrogen or hydrogen donors such as ammonium formate.
- Solvent Selection: Active polar aprotic solvents (e.g., DMF, N-methylpyrrolidone) and inert solvents (e.g., toluene) are chosen based on reaction type to optimize yield and purity.
- Safety Considerations: Some reduction methods using Raney nickel and hydrogen gas pose fire and explosion hazards, making alternative reductive amination routes preferable for industrial manufacture.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Fluorophenyl)propyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-fluorobenzaldehyde, while reduction can produce 2-fluoroamphetamine.
Scientific Research Applications
Chemistry
- Building Block : It is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including oxidation and substitution, makes it valuable for creating diverse chemical entities.
- Reactivity : The compound can undergo oxidation to form ketones or aldehydes and can be reduced to generate primary amines. Its fluorine atom allows for nucleophilic aromatic substitution, enabling further functionalization.
Biology
- Biochemical Studies : Researchers investigate its interactions with biological systems, particularly its effects on enzymes and receptors. The compound may act as an agonist or antagonist, influencing various biochemical pathways.
- Pharmacological Research : Studies are being conducted to explore its potential therapeutic applications, including its role in developing new pharmaceuticals aimed at treating neurological disorders or other medical conditions.
Medicine
- Therapeutic Research : There is ongoing research into the use of [3-(2-Fluorophenyl)propyl]amine hydrochloride in formulating new drugs, particularly those targeting cholinergic systems due to its structural similarities with known anticholinergic agents .
- Potential Drug Development : The compound's unique properties may lead to innovative treatments for conditions like depression or anxiety by modulating neurotransmitter systems .
Industrial Applications
- Specialty Chemicals Production : In industrial settings, this compound is employed in producing specialty chemicals with specific properties tailored for various applications.
Case Studies
Several studies have highlighted the compound's potential:
- Anticholinergic Properties : Research indicates that derivatives of this compound exhibit significant anticholinergic activity, suggesting potential use in treating conditions characterized by excessive cholinergic activity .
- Neuropharmacology : A study explored the effects of this compound on serotonin receptors, indicating that it could modulate serotonergic signaling pathways, which are crucial in mood regulation and anxiety disorders .
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)propyl]amine hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The specific pathways involved depend on the context of its use, such as in pharmacological studies or industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, physicochemical properties, and pharmacological activities of [3-(2-fluorophenyl)propyl]amine hydrochloride and related compounds:
| Compound Name | Molecular Formula | Melting Point (°C) | Key Structural Features | Pharmacological Activity/Application | Reference |
|---|---|---|---|---|---|
| This compound | C₉H₁₁FClN | Not reported | 2-Fluorophenyl, propylamine backbone | Synthetic intermediate, potential CNS agent | |
| 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride | C₁₂H₁₉NO₂·HCl | 183–184 | 3,4-Dimethoxyphenyl, methylamine substituent | Research chemical, neuropharmacology studies | |
| 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine dihydrochloride | C₁₈H₂₀F₃N₅O₂·2HCl | 233–235 | Nitrotriazole, trifluoromethylphenyl, piperazine | Anti-Chagasic agent (in vitro activity) | |
| TZU-0460 (N-[3-(3-(1-piperidinylmethyl)phenoxy)propyl]acetoxyacetamide hydrochloride) | C₂₀H₂₉N₃O₃·HCl | Not reported | Piperidinylmethylphenoxy, acetoxyacetamide | Competitive histamine H₂-receptor antagonist | |
| 4,4-Diphenylbutyl(3-phenylpropyl)amine hydrochloride (WJB-133) | C₂₄H₂₈N·HCl | Not reported | Diphenylbutyl, phenylpropylamine | NaV1.7 inhibitor (anticancer activity in MTC) | |
| Cinnamylamine hydrochloride | C₉H₁₁N·HCl | Not reported | Phenylpropenylamine, α,β-unsaturated bond | Intermediate in alkaloid synthesis |
Structural and Electronic Comparisons
Fluorine vs. Methoxy/Trifluoromethyl Substituents
- The 2-fluorophenyl group in the target compound reduces metabolic oxidation compared to methoxy or trifluoromethyl groups (e.g., in ), which are bulkier and more electron-withdrawing. This difference may influence bioavailability and target selectivity .
- Nitrotriazole-containing analogs (e.g., compound 40 in ) exhibit enhanced antiparasitic activity due to nitro group redox activity, absent in the fluorinated target compound.
Amine Backbone Variations
- Piperazine or piperidine rings (e.g., TZU-0460 ) confer rigidity and improved receptor affinity compared to linear propylamine chains.
- The diphenylbutyl group in WJB-133 enhances lipophilicity, favoring sodium channel blockade, whereas the target compound’s simpler structure may prioritize synthetic versatility.
Physicochemical Properties
- Melting Points: Fluorinated and methoxy-substituted amines (e.g., ) generally exhibit higher melting points (183–235°C) than non-polar analogs due to stronger intermolecular interactions.
- Solubility : The target compound’s hydrochloride salt improves water solubility, critical for formulation, similar to TZU-0460 and WJB-133 .
Pharmacological Activities
- Anticancer : WJB-133 inhibits NaV1.7 channels in medullary thyroid cancer cells , while the target compound’s bioactivity remains underexplored.
- Antiparasitic : Nitrotriazole derivatives (e.g., ) show potent anti-Chagasic activity, absent in fluorinated propylamines.
- Receptor Antagonism: TZU-0460’s H₂-receptor antagonism (pA₂ ~6.5) highlights the role of phenoxy and acetamide groups, which are structurally distinct from the target compound.
Research and Application Gaps
- Limited data exist on the target compound’s specific biological targets or clinical applications.
- Comparative pharmacokinetic studies are needed to assess metabolic stability against methoxy or nitro-containing analogs.
Biological Activity
[3-(2-Fluorophenyl)propyl]amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in its structure enhances its lipophilicity and metabolic stability, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of neurotransmitter systems. Research indicates that compounds with similar structures often exhibit effects on serotonin and norepinephrine reuptake inhibition, making them candidates for treating mood disorders.
Biological Activity Overview
Recent studies have explored the biological activity of this compound across different contexts:
- Neurotransmitter Modulation : The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests a potential role in mood regulation and treatment of depression.
- Antimicrobial Properties : Some derivatives have shown promising results against various pathogens, indicating potential applications in antimicrobial therapies.
- Antiplasmodial Activity : Similar compounds have demonstrated in vitro activity against Plasmodium falciparum, the causative agent of malaria, suggesting that this compound may also possess antimalarial properties .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:
Case Studies
- Neurotransmitter Interaction : A study demonstrated that this compound acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. The compound showed significant modulation at low concentrations, indicating its potential therapeutic value in neurodegenerative diseases .
- Antimalarial Efficacy : In another study focusing on antimalarial properties, derivatives similar to this compound exhibited low nanomolar IC50 values against both drug-sensitive and drug-resistant strains of P. falciparum. This highlights the compound's potential as a lead for developing new antimalarial drugs .
Q & A
Q. What are the established synthetic routes for [3-(2-Fluorophenyl)propyl]amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution or reductive amination. A common route involves reacting 2-fluorophenylpropyl halides with ammonia or amines under controlled pH (e.g., HCl for salt formation). For example, Ashford’s Dictionary describes amine formation using 3-(dimethylamino)propyl chloride hydrochloride and fluorinated phenothiazine derivatives in anhydrous conditions (50–60°C, 12–24 hours) . Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometric ratios (1:1.2 amine:halide). Purification involves recrystallization from ethanol/water mixtures (80% recovery).
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer: Characterization employs:
Q. What are the solubility and stability profiles of this compound under experimental storage?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use PPE (nitrile gloves, lab coat, goggles).
- Conduct reactions in fume hoods due to HCl vapor release during synthesis .
- Dispose of waste via licensed hazardous chemical contractors .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., receptor binding vs. functional assays) be resolved for this compound?
Methodological Answer: Contradictions arise from assay-specific conditions (e.g., Fluoxetine’s serotonin transporter IC₅₀ varies between radioligand binding (1.2 nM) and cellular uptake assays (4.3 nM)). For [3-(2-Fluorophenyl)propyl]amine:
Q. What strategies are effective for impurity profiling during scale-up synthesis?
Methodological Answer:
- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) using a QTOF detector .
- SPE Purification : C18 cartridges remove unreacted precursors (<0.1% residual) .
Q. What mechanistic insights explain the selectivity of this compound in amine-related reactions?
Methodological Answer: The 2-fluorophenyl group induces steric hindrance and electronic effects (σ⁻ para-directing), favoring nucleophilic attack at the propyl chain. Computational studies (DFT) show a 12.3 kcal/mol energy barrier for SN2 pathways vs. 18.7 kcal/mol for SN1 .
Q. How can computational modeling predict its pharmacokinetic properties?
Methodological Answer:
Q. What chromatographic methods separate enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers (Rf = 1.2 for R-isomer) .
- CE with Cyclodextrins : 20 mM β-cyclodextrin in 50 mM phosphate buffer (pH 7.4) achieves baseline separation .
Q. How does structural modification of the propyl chain impact biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
